N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
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Overview
Description
N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound that features a purine base linked to a modified ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps. One common approach starts with the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. This is followed by the formation of the oxolan ring and the attachment of the purine base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of protective groups like tert-butyl(dimethyl)silyl is crucial to prevent unwanted side reactions during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group in the purine base can be reduced to form hydroxyl derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like imidazole. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, oxidized, or substituted versions.
Scientific Research Applications
N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a tool for biochemical research.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protective group in organic synthesis.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound featuring the tert-butyl(dimethyl)silyl group.
Uniqueness
N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to its combination of a purine base with a modified ribose sugar and a tert-butyl(dimethyl)silyl protective group.
Properties
IUPAC Name |
N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O6Si/c1-10(2)16(28)23-19-22-15-12(17(29)24-19)21-9-25(15)18-13(27)14(11(8-26)30-18)31-32(6,7)20(3,4)5/h9-11,13-14,18,26-27H,8H2,1-7H3,(H2,22,23,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKWRFWFUTWNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O[Si](C)(C)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O6Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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